molecular formula C19H19ClFN5O3S2 B11316204 N-(3-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11316204
M. Wt: 484.0 g/mol
InChI Key: CEDHOFCTYWJEIX-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and both chloro- and fluoro-substituted phenyl groups

Properties

Molecular Formula

C19H19ClFN5O3S2

Molecular Weight

484.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClFN5O3S2/c1-25-17(11-26(31(2,28)29)16-8-6-14(21)7-9-16)23-24-19(25)30-12-18(27)22-15-5-3-4-13(20)10-15/h3-10H,11-12H2,1-2H3,(H,22,27)

InChI Key

CEDHOFCTYWJEIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Chloro- and Fluoro-Substituted Phenyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly as an antimicrobial or anticancer compound.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group, in particular, is known to interact with biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE shares similarities with other sulfonamide-containing compounds and triazole derivatives.
  • Sulfonamides: These compounds are known for their antimicrobial properties and are used in various pharmaceutical applications.

    Triazoles: Triazole derivatives are often used as antifungal agents and have other medicinal applications.

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

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